molecular formula C9H16 B3369654 1-Butylcyclopentene CAS No. 2423-01-0

1-Butylcyclopentene

Cat. No.: B3369654
CAS No.: 2423-01-0
M. Wt: 124.22 g/mol
InChI Key: MHIRRFYTMFZXHD-UHFFFAOYSA-N
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Description

1-Butylcyclopentene is an organic compound with the molecular formula C₉H₁₆ It is a derivative of cyclopentene, where a butyl group is attached to the cyclopentene ring

Preparation Methods

1-Butylcyclopentene can be synthesized through several methods. One common synthetic route involves the alkylation of cyclopentene with butyl halides in the presence of a strong base. The reaction typically occurs under reflux conditions to ensure complete conversion. Industrial production methods may involve catalytic hydrogenation of butyl-substituted cyclopentadiene or other related intermediates.

Chemical Reactions Analysis

1-Butylcyclopentene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.

    Reduction: Hydrogenation of this compound can yield butylcyclopentane.

    Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms on the cyclopentene ring.

    Addition: Electrophilic addition reactions with acids or other electrophiles can lead to the formation of various substituted products.

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Butylcyclopentene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Its derivatives may be studied for potential biological activity or as intermediates in the synthesis of biologically active compounds.

    Medicine: Research may explore its potential use in drug development or as a component in pharmaceutical formulations.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of 1-butylcyclopentene depends on the specific reactions it undergoes. In general, its chemical reactivity is influenced by the presence of the butyl group and the cyclopentene ring, which can participate in various electrophilic and nucleophilic reactions. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

1-Butylcyclopentene can be compared with other similar compounds, such as:

    Cyclopentene: The parent compound without the butyl group, which has different reactivity and applications.

    Butylcyclopentane: The fully hydrogenated analog, which lacks the double bond and has different chemical properties.

    Other alkyl-substituted cyclopentenes: Compounds with different alkyl groups attached to the cyclopentene ring, which may have varying reactivity and applications.

Properties

IUPAC Name

1-butylcyclopentene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-2-3-6-9-7-4-5-8-9/h7H,2-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIRRFYTMFZXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178923
Record name Cyclopentene, 1-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2423-01-0
Record name Cyclopentene, 1-butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002423010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentene, 1-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Butylcyclopentene
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1-Butylcyclopentene
Reactant of Route 5
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Reactant of Route 6
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